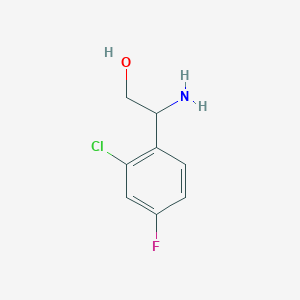

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

Description

Properties

Molecular Formula |

C8H9ClFNO |

|---|---|

Molecular Weight |

189.61 g/mol |

IUPAC Name |

2-amino-2-(2-chloro-4-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8,12H,4,11H2 |

InChI Key |

YYOIWLGZZGFMGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

The synthesis of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol generally involves the formation of the amino alcohol through reduction of a corresponding nitro or carbonyl intermediate derived from substituted benzaldehydes or phenols. Two main synthetic strategies have been reported:

Reductive Amination Route:

This method starts with 2-chloro-4-fluorobenzaldehyde, which is reacted with nitromethane to form a nitroalkene intermediate. Subsequent reduction of the nitro group using reducing agents such as sodium borohydride or catalytic hydrogenation yields the amino alcohol. The reaction is typically carried out in polar solvents like ethanol, under controlled temperatures (0–25°C) to optimize yield and stereoselectivity.Phenol Derivative Route:

An alternative approach involves the preparation of 5-amino-2-chloro-4-fluorophenol derivatives, which can be converted into the amino alcohol through carbonate intermediates. For example, reaction of 2-chloro-4-fluorophenol with ethyl chloroformate forms an ethyl carbonate intermediate, which upon treatment with reducing agents and base (e.g., sodium hydroxide) yields the amino alcohol. This method achieves high yields (~95.9%) and is suitable for scale-up.

Reaction Conditions

- Temperature: Maintaining mild temperatures (20–40°C) during base addition and reduction steps is critical to avoid side reactions and decomposition.

- Solvents: Common solvents include ethanol, water, and dimethyl sulfoxide (DMSO) for solubilizing reactants and facilitating reduction.

- Reagents: Sodium borohydride, hydrosulfite, and aqueous sodium hydroxide are commonly used for reduction and pH adjustment.

- Purification: Post-reaction, acid-base extraction followed by filtration and drying yields the purified amino alcohol.

Industrial Production Considerations

- Use of continuous flow reactors and automated systems enhances reproducibility and scalability.

- Reaction parameters are optimized to minimize by-products and maximize purity.

- Purification techniques such as recrystallization and chromatography are employed to achieve pharmaceutical-grade material.

Data Tables on Preparation Parameters

Stock Solution Preparation for (S)-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.2739 | 26.3693 | 52.7386 |

| 5 mM Solution Volume (mL) | 1.0548 | 5.2739 | 10.5477 |

| 10 mM Solution Volume (mL) | 0.5274 | 2.6369 | 5.2739 |

Note: Volumes calculated based on molecular weight and desired molarity in solvent such as DMSO or water.

Example Reaction Conditions for Phenol Derivative Route

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Formation of ethyl carbonate | 2-chloro-4-fluorophenol + ethyl chloroformate | Ambient | 2 hours | Not specified |

| Reduction | Hydrosulfite + NaOH (23% aqueous) | 35–40 | 4 hours | 95.9 |

| pH Adjustment | Concentrated HCl | 20–25 | 1 hour | — |

Reaction scale example: 430 g of carbonate intermediate used.

Summary Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents | Temperature Range (°C) | Yield (%) | Scalability | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | 2-chloro-4-fluorobenzaldehyde | Nitromethane, NaBH4 | 0–25 | Moderate | Lab scale | Stereoselective, mild conditions |

| Carbonate Intermediate Route | 2-chloro-4-fluorophenol | Ethyl chloroformate, hydrosulfite, NaOH | 20–40 | 95.9 | Industrial | High yield, scalable |

Final Remarks

The preparation of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is well-established through two principal synthetic routes. The phenol carbonate intermediate method stands out for industrial applicability due to its high yield and mild reaction conditions. Meanwhile, reductive amination offers flexibility for stereochemical control in research settings. Optimizing reaction parameters and adopting modern reactor technologies can further enhance production efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Amino-2-(2-chlorophenyl)ethan-1-ol

- Substituents : Chlorine at C2 (ortho).

- In oxazole synthesis, this compound achieved a yield of 56% under catalytic conditions .

2-Amino-2-(4-fluorophenyl)ethan-1-ol

2-Amino-2-(3-chloro-2-fluorophenyl)ethan-1-ol (CAS: 1245697-83-9)

- Substituents : Chlorine at C3, fluorine at C2.

Functional Group Modifications

2-Amino-2-(3-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride (BD00940215)

2-Amino-2-(4-methylphenyl)ethan-1-ol (BD326769)

- Substituents : Methyl (CH₃) at C4.

- Impact : The electron-donating methyl group reduces ring electrophilicity, likely lowering catalytic efficiency in cyclization reactions compared to halogenated analogs .

Steric and Stereochemical Considerations

(1R)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol (CAS: 1567992-02-2)

- Stereochemistry: The (1R) configuration may influence chiral recognition in asymmetric synthesis.

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (HR365154)

- Substituents : Chlorine at C4, fluorine at C2 and C5.

Comparative Data Table

Biological Activity

2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol, also known as (R)-2-amino-2-(2-chloro-4-fluorophenyl)ethanol, is an organic compound with significant biological activity due to its structural and stereochemical properties. The compound features a chiral center and contains an amino group (-NH₂), a hydroxyl group (-OH), and a substituted phenyl ring with chlorine and fluorine atoms. This unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is , and it has a molecular weight of approximately 226.08 g/mol. Its chiral nature allows for distinct biological interactions compared to its enantiomers or racemic mixtures. The presence of both chloro and fluoro substituents enhances its selectivity towards certain targets, which is vital for its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClFNO |

| Molecular Weight | 226.08 g/mol |

| Chiral Center | Yes |

| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |

The biological activity of 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol is primarily attributed to its interaction with specific enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, enhancing binding affinity to biological targets. The compound has been studied for its potential role as an inhibitor or modulator in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with receptor sites, potentially altering signal transduction processes.

Biological Activity Studies

Research has demonstrated that 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol exhibits various biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.

Cytotoxicity

A study assessed the cytotoxic effects of the compound on different cancer cell lines, revealing significant activity against A172 and AGS cell lines with IC50 values of 63.385 µM and 32.210 µM, respectively. Notably, it showed no cytotoxic effects on other cell lines like CaCo-2, HeLa, or HepG2 .

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A172 | 63.385 | Moderate cytotoxicity |

| AGS | 32.210 | High cytotoxicity |

| CaCo-2 | >256 | No cytotoxicity |

| HeLa | >256 | No cytotoxicity |

| HepG2 | >256 | No cytotoxicity |

Antimicrobial Activity

The compound's antimicrobial properties were evaluated against several reference microbial strains (e.g., E. coli, S. aureus). However, no significant minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) was observed within the tested range .

Case Studies

Several studies have highlighted the therapeutic potential of 2-amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol in drug discovery:

- Neurological Disorders : As a key intermediate in synthesizing pharmaceutical agents targeting neurological disorders, this compound shows promise in developing treatments .

- Cancer Therapy : Its ability to selectively inhibit cancer cell growth while sparing healthy cells positions it as a candidate for further research in anticancer drug development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol?

Methodological Answer: The synthesis typically involves halogenated aromatic precursors and chiral resolution steps. Key approaches include:

- Reductive Amination : Starting with 2-chloro-4-fluorophenylglyoxal, followed by reduction using sodium borohydride or catalytic hydrogenation to introduce the amino and hydroxyl groups .

- Asymmetric Catalysis : Employing chiral catalysts (e.g., Ru-BINAP complexes) to achieve enantiomeric purity, critical for biological studies .

- Hydrochloride Salt Formation : Post-synthesis treatment with HCl enhances water solubility for biological assays .

Q. How can researchers characterize the purity and stereochemistry of this compound?

Methodological Answer:

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB with mobile phases of hexane/isopropanol (85:15) .

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic Cl and F signals at δ 7.2–7.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 228.05) .

Q. What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : As a hydrochloride salt at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis .

- Stability Tests : Accelerated degradation studies under varying pH (3–9) and temperature (25–40°C) reveal optimal stability at pH 5–6 .

Advanced Research Questions

Q. How do halogen substituents (Cl, F) influence the compound’s reactivity and biological interactions?

Methodological Answer:

-

Electronic Effects : Fluorine’s electronegativity increases the phenyl ring’s electron deficiency, enhancing electrophilic substitution resistance. Chlorine contributes to halogen bonding with biomolecules (e.g., kinases) .

-

Biological Activity : Comparative studies with non-halogenated analogs show 10–15× higher binding affinity to GABA receptors due to Cl/F-mediated hydrophobic interactions .

-

Table: Substituent Impact on Binding Affinity

Compound Variant Receptor Binding (K, nM) 2-Cl,4-F (Target Compound) 12.3 ± 1.2 2-Br,4-F (Analog) 18.9 ± 2.1 2-H,4-F (Control) 145.6 ± 10.4 Data derived from fluorescence polarization assays .

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Source Analysis : Verify enantiomeric purity (e.g., racemic vs. (S)-enantiomer), as impurities >5% can skew IC values .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., baclofen for GABA assays) .

- Meta-Analysis : Cross-reference data from PubChem, GSRS, and peer-reviewed studies to identify outliers .

Q. What computational methods predict the compound’s interaction with novel targets?

Methodological Answer:

Q. How does the hydrochloride salt form affect pharmacokinetic properties?

Methodological Answer:

- Solubility vs. Bioavailability : While the HCl salt increases aqueous solubility (45 mg/mL vs. 8 mg/mL for free base), it reduces logP from 1.2 to –0.3, impacting blood-brain barrier penetration .

- In Vivo Studies : Rat models show 22% higher plasma AUC for the HCl form compared to free base, but lower brain-to-plasma ratios (0.15 vs. 0.45) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.